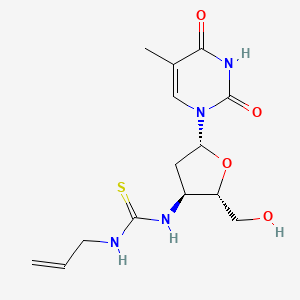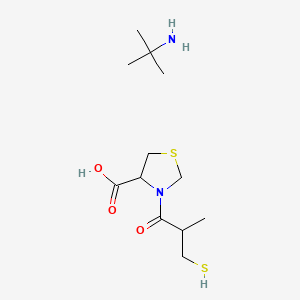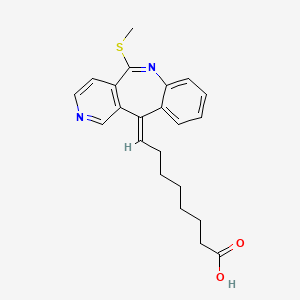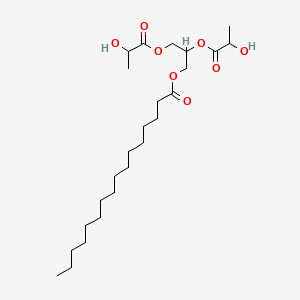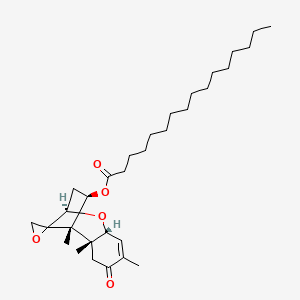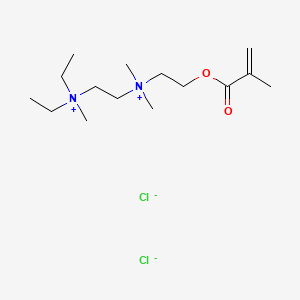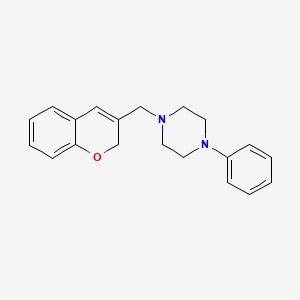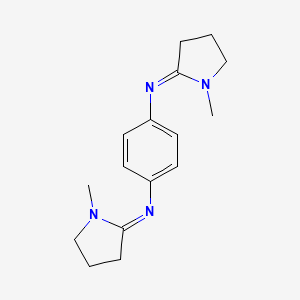
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene is an organic compound characterized by the presence of two vinylsulphonyl groups attached to a benzene ring substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene typically involves the sulfonation of 1,3-dimethylbenzene followed by the introduction of vinyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the proper formation of the vinylsulphonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the vinyl groups.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive vinylsulphonyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-4,6-dichlorobenzene: Similar structure but with chlorine atoms instead of vinylsulphonyl groups.
1,3-Dimethyl-4,6-dinitrobenzene: Contains nitro groups instead of vinylsulphonyl groups.
1,3-Dimethyl-4,6-diaminobenzene: Features amino groups in place of vinylsulphonyl groups.
Eigenschaften
CAS-Nummer |
94200-81-4 |
|---|---|
Molekularformel |
C12H14O4S2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1,5-bis(ethenylsulfonyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H14O4S2/c1-5-17(13,14)11-8-12(18(15,16)6-2)10(4)7-9(11)3/h5-8H,1-2H2,3-4H3 |
InChI-Schlüssel |
BGZJIFCQZFIYJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C=C)S(=O)(=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



